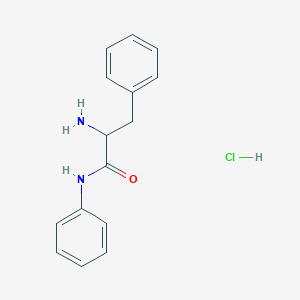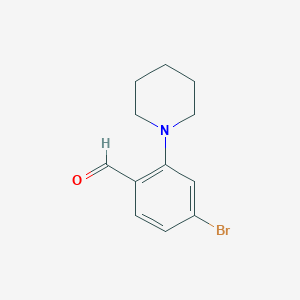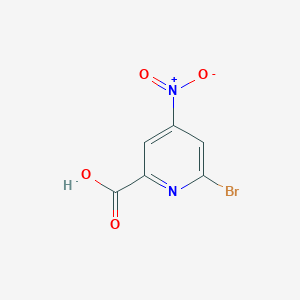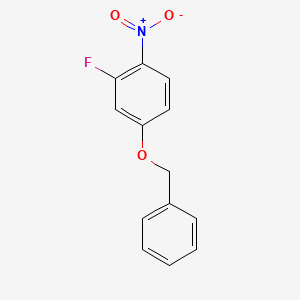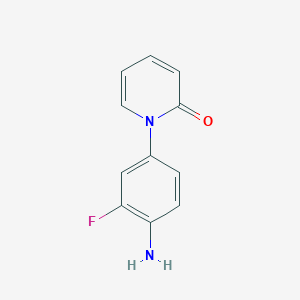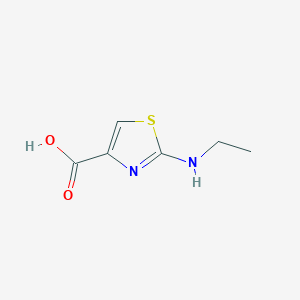
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
Übersicht
Beschreibung
The compound "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" is a brominated benzene derivative with a trifluoromethyl group and a bromomethyl group attached to the benzene ring. This structure suggests potential reactivity due to the presence of bromine atoms, which are commonly used in substitution reactions, and the electron-withdrawing effect of the trifluoromethyl group.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene . Another approach involves cobalt-catalyzed synthesis from hexaethynylbenzene, which has been used to create complex benzene structures . Additionally, a practical synthetic procedure starting from benzene has been reported for the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which could be adapted for the synthesis of related compounds . The Knoevenagel reaction has also been employed to synthesize 1,3,5-tris-styryl-benzene compounds, starting from mesitylene and proceeding through bromomethylation .
Molecular Structure Analysis
The molecular structure of benzene derivatives can be significantly influenced by the substituents attached to the benzene ring. For instance, the presence of trifluoromethyl groups in 1,3,5-tris(trifluoromethyl)benzene has been shown to cause deviation from a regular hexagon due to the σ-electronegative effect . This effect could also be relevant for the molecular structure of "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene," potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Brominated benzene derivatives are known to undergo various chemical reactions, including bromination with N-Bromosuccinimide (NBS) , and can be converted to aryllithium compounds . The presence of bromine atoms in "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" suggests that it could participate in similar reactions, such as further bromination or conversion to organometallic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by the nature of the substituents. For example, the presence of bulky groups can lead to the formation of rotational isomers and affect the melting and boiling points . The trifluoromethyl group is known to be highly electronegative, which could impact the compound's solubility and reactivity . The electron diffraction data and quantum chemical calculations can provide insights into the bond lengths and angles, which are crucial for understanding the physical properties of such compounds .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystal Packing
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene and its derivatives are extensively studied in structural chemistry for their unique packing patterns and interactions. For instance, the X-ray structure determinations of various benzene derivatives with bromo and bromomethyl substituents revealed diverse packing motifs and interactions such as Br···Br, C–H···Br, and C–Br···π. Despite their close chemical similarity, these compounds exhibit highly variable packing motifs, influenced by Br···Br contacts and C-H···Br hydrogen bonds, playing a crucial role in crystal packing (Jones et al., 2012; Kuś et al., 2023).
Synthesis and Characterization
The chemical has been utilized in the synthesis and characterization of various compounds. For instance, 5-bromo-2-(( 4-chlorobenzyl) oxy) bromomethyl benzene was synthesized through a series of chemical reactions, including elimination, reduction, and bromization. The synthesized compounds were characterized using spectroscopic methods and tested for their biological activity (Bi, 2015).
Fluorescence Properties
Research has been conducted on the fluorescence properties of derivatives of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene. One study synthesized 1-Bromo-4-( 2,2-diphenylvinyl) benzene and investigated its photoluminescence properties in solution and solid state, revealing that the compound exhibits aggregation-induced emission (AIE) characteristics (Zuo-qi, 2015).
Applications in Polymer Science
In the field of polymer science, the compound has been employed as a crosslinker for polybenzimidazole (PBI) membranes in high-temperature proton exchange membrane fuel cells. The crosslinkers create more free volume for acid doping and enhance the adhesive strength of PBI chains, improving the membrane's durability, acid doping level, conductivity, and mechanical strength (Yang et al., 2018).
Eigenschaften
IUPAC Name |
1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKZDDPRUZNPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624791 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |
CAS RN |
954123-46-7 | |
| Record name | 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

